N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
説明
The compound N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide group and at the 4- and 5-positions with 1H-pyrrol-1-yl and pyridin-2-yl moieties, respectively. The N-(2,4-dimethoxyphenyl) group on the acetamide chain introduces electron-donating methoxy substituents, which may enhance solubility and influence binding interactions. This structure is characteristic of bioactive triazole derivatives, which are often explored for antimicrobial, antiviral, or anticancer properties due to their ability to engage in hydrogen bonding and π-π stacking .
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c1-29-15-8-9-16(18(13-15)30-2)23-19(28)14-31-21-25-24-20(17-7-3-4-10-22-17)27(21)26-11-5-6-12-26/h3-13H,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKVAUCOEXHSEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS Number: 886931-19-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including structural characteristics, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 436.5 g/mol. The structure features a dimethoxyphenyl group, a pyridinyl-substituted triazole moiety, and a sulfanyl linkage. These components are crucial for its biological interactions and therapeutic potential.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N6O3S |
| Molecular Weight | 436.5 g/mol |
| CAS Number | 886931-19-7 |
The biological activity of N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is primarily attributed to its ability to interact with specific molecular targets. The triazole ring and sulfanyl group enhance binding affinity to enzymes and receptors involved in various metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound shows potential as an inhibitor of certain cytochrome P450 enzymes, which are critical in drug metabolism.
- Receptor Modulation : It may modulate receptor activity involved in inflammation and cancer pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It was evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study Findings :
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and HepG2 (liver cancer).
- IC50 Values : The compound exhibited an IC50 value of approximately 5 µM against HepG2 cells, indicating potent activity.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary results suggest it possesses moderate antibacterial effects against Gram-positive bacteria.
Research Findings
A study published in De Gruyter detailed the synthesis and characterization of this compound, confirming its structural integrity through X-ray crystallography. The research indicated that modifications to the pyridine and triazole components could enhance biological activity and selectivity for target enzymes .
Another investigation focused on the compound’s pharmacokinetic properties, revealing favorable absorption and distribution characteristics in vivo .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Methyl substitution on pyridine | Moderate anticancer activity |
| N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Chlorine substitution on phenyl ring | Enhanced antibacterial properties |
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
N-(2,4-Dimethoxyphenyl)-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()
- Key Differences :
- Position 4: Ethyl group instead of 1H-pyrrol-1-yl.
- Position 5: Pyridin-3-yl instead of pyridin-2-yl.
- Implications: The ethyl group at position 4 reduces aromaticity and may decrease π-π interactions compared to the pyrrole ring in the target compound. Pyridin-3-yl (meta-substituted pyridine) vs. Pyridin-2-yl may offer stronger coordination to metal ions or proteins due to proximal nitrogen positioning .
2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Difluorophenyl)Acetamide ()
- Key Differences :
- Positions 4 and 5: Bulky aryl groups (4-methylphenyl and 4-chlorophenyl) replace pyrrole and pyridine.
- Acetamide chain: 3,4-Difluorophenyl instead of 2,4-dimethoxyphenyl.
- Fluorine atoms on the acetamide introduce electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound. This may affect binding to hydrophobic pockets or enzymatic active sites .
Anti-Exudative and Antiviral Activity Comparisons
2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides ()
- Key Differences: Position 5: Furan-2-yl replaces pyridin-2-yl. Position 4: Amino group instead of pyrrole.
- Implications :
- Furan’s oxygen atom may engage in hydrogen bonding, but its reduced aromaticity compared to pyridine could weaken interactions with biological targets.
- Anti-exudative activity was reported for these compounds in rodent models, suggesting that the triazole-sulfanyl-acetamide scaffold itself may contribute to this activity. The target compound’s pyrrole and pyridine groups could enhance efficacy through improved target affinity .
1,2,4-Triazolo[3,4-b]-1,3,4-Thiadiazole Derivatives ()
- Key Differences :
- Core structure: Triazole fused with thiadiazole vs. standalone triazole.
- Substituents: Varied aryl groups (e.g., chlorophenyl, methoxyphenyl).
- Implications: Thiadiazole fusion increases rigidity and may alter electronic properties. The target compound’s pyridine and pyrrole substituents could offer broader-spectrum activity .
Hydroxyacetamide Derivatives ()
- Key Differences :
- Acetamide chain: Hydroxy group replaces methoxy substituents.
- Triazole substituents: Imidazol-5-one and phenyl groups.
- Implications :
- The hydroxy group improves hydrophilicity, which may enhance solubility but reduce blood-brain barrier penetration.
- Synthesis involved pyridine and zeolite catalysts, contrasting with the target compound’s likely use of KOH-mediated alkylation (as in ). Differences in synthetic routes may affect scalability or purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
